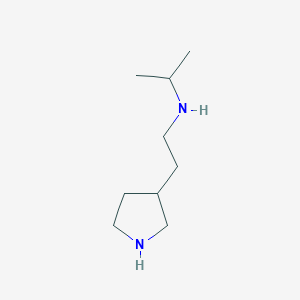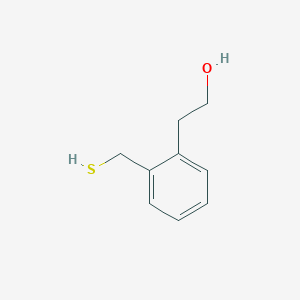
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a benzene ring through an ethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Mercaptomethyl)phenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-bromomethylphenol with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethers.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce thiol and hydroxyl functionalities into molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(Mercaptomethyl)phenyl)ethan-1-ol involves its reactive thiol group, which can form covalent bonds with various biomolecules. This reactivity allows it to modulate biological pathways by interacting with proteins, enzymes, and other cellular components. The hydroxyl group also contributes to its solubility and reactivity in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanethiol: Similar structure but lacks the hydroxyl group.
2-(2-Methylamino)phenyl)ethan-1-ol: Contains an amino group instead of a thiol group.
2-(2-Hydroxyethyl)phenol: Similar structure but lacks the thiol group.
Uniqueness
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
Propriétés
Formule moléculaire |
C9H12OS |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
2-[2-(sulfanylmethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H12OS/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,10-11H,5-7H2 |
Clé InChI |
BDEXVPYBNOFEJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCO)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



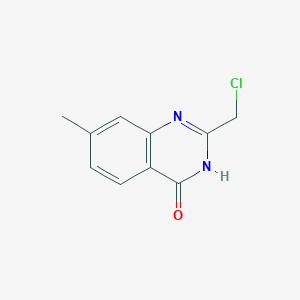
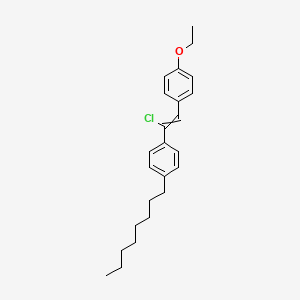
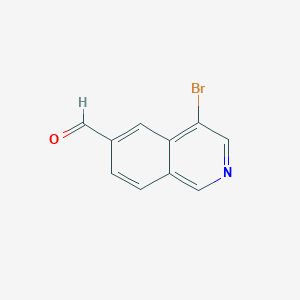
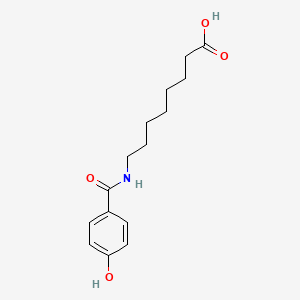
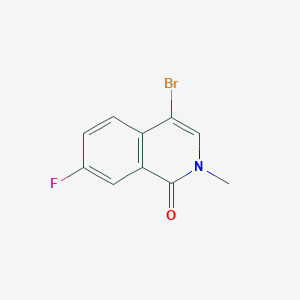


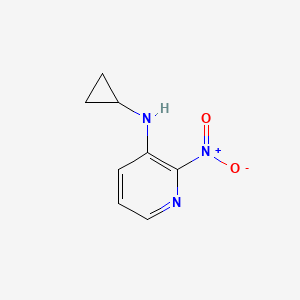

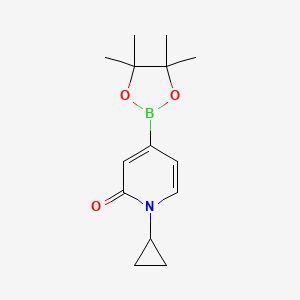

![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)
